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molecular formula C16H8ClF3N4 B8644593 7-Chloro-5-phenyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazoline CAS No. 57370-31-7

7-Chloro-5-phenyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazoline

Cat. No. B8644593
M. Wt: 348.71 g/mol
InChI Key: RPNJHSCZRJVEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002755

Procedure details

In the next place, a mixture of 1.0 g of 2-(2-trifluoroacetylhydrazino)-4-phenyl-6-chloroquinazoline thus obtained and 20 g of polyphosphoric acid was heated at 150° C for 2 hours. The mixture was then poured into ice-water and made alkaline with concentrated ammonia water. The resulting crystals were collected by filtration, washed with water, dried and dissolved in chloroform, and purified by chromatography on silica gel using chloroform as an eluent to give 1-trifluoromethyl-5-phenyl-7-chloro-s-triazolo[4,3-a]quinazoline, m.p. 241° - 242° C.
Name
2-(2-trifluoroacetylhydrazino)-4-phenyl-6-chloroquinazoline
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([F:24])[C:3]([NH:5][NH:6][C:7]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Cl:23])[CH:13]=2)[N:8]=1)=O.O.N>>[F:1][C:2]([F:25])([F:24])[C:3]1[N:8]2[C:9]3[C:14]([C:15]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)=[N:16][C:7]2=[N:6][N:5]=1)=[CH:13][C:12]([Cl:23])=[CH:11][CH:10]=3 |f:1.2|

Inputs

Step One
Name
2-(2-trifluoroacetylhydrazino)-4-phenyl-6-chloroquinazoline
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)NNC1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)Cl)(F)F
Step Two
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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